molecular formula C11H15NO B1400139 4-(Cyclobutylmethoxy)aniline CAS No. 1236764-07-0

4-(Cyclobutylmethoxy)aniline

Cat. No. B1400139
M. Wt: 177.24 g/mol
InChI Key: ZGCBYAZYTMKOKA-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)aniline is a chemical compound with the CAS Number: 1236764-07-0 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 4-(cyclobutylmethoxy)aniline . The physical form of this compound is liquid .


Molecular Structure Analysis

The Inchi Code for 4-(Cyclobutylmethoxy)aniline is 1S/C11H15NO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8,12H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound in databases and during the exchange of chemical information.


Physical And Chemical Properties Analysis

4-(Cyclobutylmethoxy)aniline is a liquid at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the web search results.

Scientific Research Applications

Anilines are a class of organic compounds that are used extensively in various scientific fields . Here are some general applications of anilines:

  • Synthesis of Anilines

    • Field : Organic Chemistry
    • Application : Anilines are synthesized through various methods, including direct nucleophilic substitution, nitroarene reduction, and reactions of secondary amines .
    • Methods : The synthesis of anilines involves reactions, mechanisms, and catalysts to form anilines from various precursors and substrates .
    • Results : The synthesis of anilines is a crucial process in organic chemistry due to their biological and industrial importance as intermediates .
  • Methylation of Anilines

    • Field : Catalysis Science
    • Application : Anilines can be methylated using methanol, catalyzed by cyclometalated ruthenium complexes .
    • Methods : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
    • Results : The effective methylation of anilines with methanol selectively produces N-methylanilines .

Safety And Hazards

The safety information for 4-(Cyclobutylmethoxy)aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

4-(cyclobutylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-4-6-11(7-5-10)13-8-9-2-1-3-9/h4-7,9H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCBYAZYTMKOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclobutylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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